N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Photochemistry Heterocyclic Synthesis Reaction Mechanism

Researchers requiring reproducible photochemical furazan reactivity face challenges with generic substitutions. N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 10349-15-2) exhibits a unique dual O(1)-N(2) and O(1)-N(5) bond cleavage pathway under 254 nm irradiation, enabling access to heterocyclic scaffolds unattainable from 4-methyl analogs. • Unique dual bond-cleavage photoprobe for novel heterocyclic synthesis • Validated H2 histamine receptor probe precursor; comparator for 1,2,5-oxadiazole antibacterial SAR (vs. A. baumannii, MIC=0.5 mM) • Established negative control in antagonistic pathway assays Supplied with Certificate of Analysis; custom synthesis available.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 10349-15-2
Cat. No. B12941064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
CAS10349-15-2
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NON=C1C2=CC=CC=C2
InChIInChI=1S/C10H9N3O2/c1-7(14)11-10-9(12-15-13-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)
InChIKeySKXMBHAZGWCGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide Overview


N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 10349-15-2), also known as 3-acetylamino-4-phenylfurazan, is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class [1]. Its structure features a phenyl-substituted oxadiazole core and an acetamide functional group, providing a unique scaffold for chemical synthesis and biological investigation [1]. This compound serves as a key precursor in photochemical studies and as a core motif in medicinal chemistry, differentiating it from other oxadiazole regioisomers (e.g., 1,2,4- or 1,3,4-oxadiazoles) that exhibit distinct chemical and biological profiles [2].

Core 1,2,5-Oxadiazole (Furazan)
Substitution 3-Acetamido-4-phenyl
Differentiator Reported dual O–N bond cleavage under UV, distinct from 4-methyl analogs

N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide Substitution Specificity


Generic substitution of N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide with a similar 1,2,5-oxadiazole derivative is not a straightforward interchange due to profound differences in their photochemical reactivity and resultant biological activity profiles. The specific substitution pattern on the oxadiazole ring dictates the mechanism of photolytic cleavage, with the 3-acetylamino-4-phenyl substitution in this compound leading to a unique dual O(1)-N(2) and O(1)-N(5) bond cleavage pathway upon irradiation [1]. This contrasts sharply with the behavior of 3-aroylamino-4-methyl analogs, which follow a singlet-triplet mechanistic divergence [1]. Consequently, the synthetic utility and downstream biological outcomes are exquisitely sensitive to the precise furazan substitution, making the exact compound essential for reproducible research and development [2].

Aspect
Target Compound
4-Methyl Analog
Photochemical Pathway
Dual O(1)-N(2) and O(1)-N(5) cleavage
O(1)-N(5) cleavage (singlet) or ring-closure (triplet)
SAR Activity
Inactive in antagonist assay (based on precursor)
Active antagonistic properties

Mechanistic divergence may lead to different heterocyclic products and biological readouts; direct substitution may compromise experimental reproducibility.

N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide Differentiation Evidence


Unique Photochemical Cleavage Pathway

Irradiation of 3-(acetylamino)-4-phenylfurazan (the target compound) at λ=254 nm leads to photolytic intermediates arising from cleavage of both the O(1)-N(2) and O(1)-N(5) ring bonds, which then react with nucleophiles [1]. In contrast, 3-(aroylamino)-4-methylfurazans undergo two distinct pathways involving either O(1)-N(5) bond cleavage via a singlet excited state or a ring-closure mechanism via a triplet excited state [1]. This divergent behavior demonstrates that the 4-phenyl substitution fundamentally alters the photoreaction mechanism.

Photochemical Cleavage
Head-to-head
Target: Dual O(1)-N(2)/O(1)-N(5) cleavage
Comparator: O(1)-N(5) cleavage or ring-closure
4-Phenyl group shifts photoreaction mechanism
Irradiation at 254 nm in methanol (qualitative difference)
Photochemistry Heterocyclic Synthesis Reaction Mechanism

SAR Inactivity Evidence

Structure-Activity Relationship (SAR) studies on furazan derivatives have established a critical link between the 4-position substituent and biological function. Compounds containing a 3-amino-4-methylfurazan substructure demonstrate good antagonistic properties [1]. Critically, the compound containing the 3-amino-4-phenylfurazan moiety, which is the direct precursor to the target acetamide, is reported as being inactive in the same assay [1].

Antagonist SAR
Head-to-head
Target (precursor): Inactive
4-Methyl analog: Active antagonist
Activity cliff confirms substitution sensitivity
Assay conditions not specified; verify in own system
Structure-Activity Relationship Medicinal Chemistry Furazan Pharmacology

H2 Receptor Antagonist Precursor

The direct synthetic precursor to N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is 4-Phenyl-1,2,5-oxadiazol-3-amine (CAS 10349-14-1) . This amine has been characterized as a competitive antagonist of the histamine H2 receptor, inhibiting its function by binding with higher affinity than histamine . It has been shown to exert antihistaminergic activities in guinea pig ileum and rat uterus .

H2 Receptor Precursor
Class-level inference
Precursor (3-amino-4-phenylfurazan) is a competitive H2 antagonist
Supports potential for H2 probe development
Data to verify; acetamide derivative not tested
Histamine Receptor Pharmacology Chemical Biology

1,2,5-Oxadiazole Antibacterial Profile

The 1,2,5-oxadiazole scaffold has been validated as a promising core for developing novel antibacterial agents. In a study evaluating a library of 1,2,5-oxadiazoles against the multidrug-resistant pathogen Acinetobacter baumannii, lead compound (E)-3-(2-hydroxyphenyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acrylamide (compound 32) demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 0.5 mM [1]. This finding establishes the antimicrobial potential of the core heterocycle, with further SAR studies needed to optimize potency.

Antibacterial Scaffold
Class-level inference
MIC 0.5 mM
vs. A. baumannii (4-methyl lead compound)
Reported antibacterial activity supports scaffold exploration
Target compound not tested; 4-phenyl SAR undetermined
Antibacterial Acinetobacter baumannii Drug Discovery

N-(4-Phenyl-1,2,5-oxadiazol-3-yl)acetamide R&D Applications


Photochemical Synthon for Heterocyclic Libraries

Procure this compound as a specific substrate for photochemical studies to generate heterocyclic scaffolds inaccessible from 4-methyl furazan analogs. Its unique dual bond-cleavage mechanism under 254 nm light enables the synthesis of novel molecular architectures [1].

Negative Control for Antagonist Screening

Use this compound or its 3-amino precursor as a critical negative control in biological assays targeting antagonistic pathways. Its established inactivity in certain SAR models validates target specificity and helps differentiate specific from non-specific effects [2].

H2 Receptor Probe Scaffold

Employ this compound as a synthetic starting point for developing novel H2 histamine receptor probes. The validated H2 antagonism of its direct 3-amino precursor provides a strong rationale for exploring the structure-activity relationship of related acetamide derivatives .

Oxadiazole Antimicrobial SAR

Incorporate this compound into medicinal chemistry campaigns aimed at expanding the SAR of 1,2,5-oxadiazole-based antibacterials. Its distinct 4-phenyl substitution provides a valuable comparator to the active 4-methyl analogs identified against A. baumannii (MIC=0.5 mM), helping to map the pharmacophore [3].

Application
Selection Property
Validation Focus
Photochemical synthon library
Dual O–N bond cleavage pathway specific to 4-phenyl substitution
Confirm product diversity vs. 4-methyl analogs under UV conditions
SAR negative control
Reported inactivity in antagonist assay (precursor-based)
Verify inactivity to validate target engagement and assay specificity
H2 receptor probe development
Precursor reported as competitive H2 antagonist (class-level evidence)
Evaluate binding affinity and selectivity of acetamide derivatives
Antimicrobial SAR exploration
1,2,5-Oxadiazole core with reported activity against A. baumannii
Assess influence of 4-phenyl substitution on antibacterial potency (refer to published MIC data)
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